Cas no 52601-70-4 (8-Methyl-1,2,3,4-tetrahydroquinoline)

8-Methyl-1,2,3,4-tetrahydroquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 8-Methyl-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-tetrahydro-8-methylquinoline
- 8-Methyl-1,2,3,4-tetrahydro-chinolin
- 8-methyl-1,2,3,4-tetrahydroqionoline
- 8-methyl-1,2,3,4-tetrahydro-quinoline
- YIIPMCFBCZKCFB-UHFFFAOYSA-N
- BCP26593
- SBB021213
- STK312549
- 8-methyl-1,2,3,4-tetrahydroquinolin
- VQ10382
- TRA0101155
- RP01542
- AM804000
- EN002294
- AB0033505
- ST45091632
- ST24030035
- X7068
- Z199537268
- FT-0621564
- DS-11686
- AC-26507
- DTXSID50378923
- 8-methyl-1,2,3,4-tetrahydroquinoline, AldrichCPR
- AKOS000123189
- PB48299
- A15620
- SCHEMBL342322
- 52601-70-4
- EN300-24762
- CHEBI:194901
- J-519454
- A829164
- MFCD00218100
- SY081306
- XH0649
- DTXCID50329950
-
- MDL: MFCD00218100
- Renchi: 1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3
- Clave inchi: YIIPMCFBCZKCFB-UHFFFAOYSA-N
- Sonrisas: N1([H])C2=C(C([H])([H])[H])C([H])=C([H])C([H])=C2C([H])([H])C([H])([H])C1([H])[H]
Atributos calculados
- Calidad precisa: 147.10500
- Masa isotópica única: 147.105
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 133
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.7
- Superficie del Polo topológico: 12
Propiedades experimentales
- Denso: 0.99
- Punto de fusión: 255 °C
- Punto de ebullición: 255-257 ºC (717 mmHg)
- Punto de inflamación: 113.8°C
- índice de refracción: 1.54
- PSA: 12.03000
- Logp: 2.49110
8-Methyl-1,2,3,4-tetrahydroquinoline Información de Seguridad
- Código de categoría de peligro: 20/21/22-36/37/38-22
- Instrucciones de Seguridad: S24/25
-
Señalización de mercancías peligrosas:
- Período de Seguridad:S24/25
- Términos de riesgo:R20/21/22
8-Methyl-1,2,3,4-tetrahydroquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Methyl-1,2,3,4-tetrahydroquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24762-2.5g |
8-methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 95% | 2.5g |
$164.0 | 2024-06-19 | |
eNovation Chemicals LLC | D916363-5g |
8-Methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 95% | 5g |
$445 | 2023-09-01 | |
Enamine | EN300-24762-1.0g |
8-methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 95% | 1.0g |
$72.0 | 2024-06-19 | |
Enamine | EN300-24762-0.1g |
8-methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 95% | 0.1g |
$25.0 | 2024-06-19 | |
Apollo Scientific | OR21112-5g |
8-Methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 98% | 5g |
£259.00 | 2024-07-24 | |
Chemenu | CM144900-5g |
8-Methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 95% | 5g |
$299 | 2021-08-05 | |
TRC | B485988-25mg |
8-Methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y0992520-5g |
8-methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 95% | 5g |
$360 | 2024-08-02 | |
eNovation Chemicals LLC | Y1208776-1G |
8-methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 97% | 1g |
$125 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP503-250mg |
8-Methyl-1,2,3,4-tetrahydroquinoline |
52601-70-4 | 95+% | 250mg |
¥395.0 | 2023-01-19 |
8-Methyl-1,2,3,4-tetrahydroquinoline Literatura relevante
-
1. Selectivity in the hydrogenation of 6- and 8-substituted-quinolinesMichael H?nel,Friedrich W. Vierhapper J. Chem. Soc. Perkin Trans. 1 1980 1933
-
Charles Dorée,C. K. Ingold,T. A. Henry Annu. Rep. Prog. Chem. 1925 22 67
-
Belén Abarca,Rosa Adam,Rafael Ballesteros Org. Biomol. Chem. 2012 10 1826
-
Yue Wu,Zheng Chen,Weng-Chon Cheong,Chao Zhang,Lirong Zheng,Wensheng Yan,Rong Yu,Chen Chen,Yadong Li Chem. Sci. 2019 10 5345
-
Qiongqiong Wan,Suming Chen,Abraham K. Badu-Tawiah Chem. Sci. 2018 9 5724
52601-70-4 (8-Methyl-1,2,3,4-tetrahydroquinoline) Productos relacionados
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 479-59-4(Julolidine)
- 1443313-17-4(3,5-Difluorophenethyl ethyl oxalate)
- 2172208-70-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamido-2-methylpentanoic acid)
- 1341485-06-0(5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 858751-76-5(2-{4,8-dimethyl-7-(3-methylbut-2-en-1-yl)oxy-2-oxo-2H-chromen-3-yl}acetic acid)
- 897621-79-3(2-(3-methylphenyl)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide)
- 1340064-58-5(3-(pyrimidin-2-yl)pentan-3-amine)
- 96243-93-5(Methyl 13(S)-Hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoate)
- 865664-08-0(1,2-Difluoro-3-(methoxymethyl)benzene)

